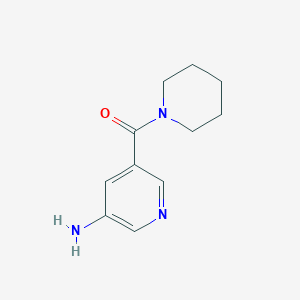
(5-Aminopyridin-3-yl)(piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Aminopyridin-3-yl)(piperidin-1-yl)methanone is a heterocyclic compound that contains both pyridine and piperidine rings. It is primarily used as a building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Aminopyridin-3-yl)(piperidin-1-yl)methanone typically involves the reaction of 5-aminopyridine with piperidin-1-ylmethanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
(5-Aminopyridin-3-yl)(piperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amines .
Scientific Research Applications
Chemical Structure and Synthesis
The molecular formula of (5-Aminopyridin-3-yl)(piperidin-1-yl)methanone is C12H15N3O, which indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The structure consists of a piperidine ring linked to a pyridine ring that carries an amino group at the 5-position and a methanone functional group at the 3-position.
Synthesis Methods:
- Refluxing Method : The compound can be synthesized through refluxing a piperidine derivative with a pyridine derivative in the presence of a suitable solvent.
- Coupling Reactions : Utilizing coupling agents such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) can enhance yields during the coupling of piperidine and pyridine derivatives.
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent in various diseases:
- Cancer Research : Initial studies indicate that this compound may inhibit cancer cell growth by targeting specific enzymes involved in cell proliferation.
- Anti-inflammatory Effects : Research suggests that this compound can modulate inflammatory responses, making it a candidate for treating inflammatory diseases.
Biological Studies
The biological activities of this compound have been explored through various assays:
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes related to disease pathways.
- Receptor Binding Studies : Molecular docking simulations have indicated strong binding affinities to certain receptors, suggesting potential therapeutic applications.
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of this compound against various cancer cell lines. The results demonstrated significant cytotoxicity at micromolar concentrations, indicating its potential as a lead compound for further development in cancer therapeutics.
Case Study 2: Anti-inflammatory Properties
In another investigation, the compound was tested for its ability to reduce inflammation in animal models. The findings revealed that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines, suggesting its utility in managing inflammatory conditions.
Mechanism of Action
The mechanism of action of (5-Aminopyridin-3-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
(5-Aminopyridin-3-yl)(piperidin-1-yl)methanone: Contains both pyridine and piperidine rings.
(5-Aminopyridin-3-yl)(morpholin-1-yl)methanone: Similar structure but with a morpholine ring instead of piperidine.
(5-Aminopyridin-3-yl)(pyrrolidin-1-yl)methanone: Contains a pyrrolidine ring instead of piperidine.
Uniqueness
This compound is unique due to its specific combination of pyridine and piperidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C11H15N3O |
|---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
(5-aminopyridin-3-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C11H15N3O/c12-10-6-9(7-13-8-10)11(15)14-4-2-1-3-5-14/h6-8H,1-5,12H2 |
InChI Key |
KIJDHBKKJQXDEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=CN=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















